molecular formula C8H8Cl4N2 B1595881 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine CAS No. 24342-97-0

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine

Cat. No.: B1595881
CAS No.: 24342-97-0
M. Wt: 274 g/mol
InChI Key: SEDAWQAAXOJIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

This compound possesses multiple systematic and common names that reflect its structural complexity and various naming conventions used across different chemical databases and research contexts. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine, which precisely describes the molecular structure and functional group positions.

The compound is registered under Chemical Abstracts Service number 24342-97-0 and carries the European Community number 246-179-0. Additional systematic names include 1,4-Benzenedimethanamine, 2,3,5,6-tetrachloro- and 2,3,5,6-Tetrachloro-1,4-benzenedimethanamine, both of which emphasize the benzenedimethanamine core structure with tetrachloro substitution. The designation (Perchloro-1,4-phenylene)dimethanamine is also used, highlighting the fully chlorinated aromatic ring system.

The molecular formula C₈H₈Cl₄N₂ indicates the presence of eight carbon atoms, eight hydrogen atoms, four chlorine atoms, and two nitrogen atoms, resulting in a molecular weight of 274.0 grams per mole according to computational analysis. Alternative sources report the molecular weight as 273.97 or 273.975 grams per mole, reflecting minor variations in calculation methods. The compound's structure features a para-substituted benzene ring with chlorine atoms at positions 2, 3, 5, and 6, and aminomethyl groups attached at positions 1 and 4.

Table 1: Chemical Identification Data for this compound

Parameter Value Source
Chemical Abstracts Service Number 24342-97-0
Molecular Formula C₈H₈Cl₄N₂
Molecular Weight 274.0 g/mol
European Community Number 246-179-0
International Chemical Identifier Key SEDAWQAAXOJIPH-UHFFFAOYSA-N
Data Systems Toxicology Substance Identifier DTXSID60179084

The compound demonstrates specific physical properties that are characteristic of halogenated aromatic compounds. The melting point has been reported in the range of 141-145°C according to spectroscopic analysis, while other sources indicate a melting point of 146-148°C. This slight variation may reflect differences in sample purity or measurement conditions. The predicted boiling point is 368.5°C, and the compound exhibits a density of 1.546 grams per cubic centimeter.

Table 2: Physical Properties of this compound

Property Value Source
Melting Point 141-145°C
Melting Point (Alternative) 146-148°C
Predicted Boiling Point 368.5°C
Density 1.546 g/cm³
Exact Mass 271.944159 g/mol
Predicted pKa 7.80±0.10

The compound's stereochemistry is classified as achiral, indicating that it does not possess optical activity and contains no defined stereocenters. This structural characteristic is consistent with the symmetric nature of the molecule, where both aminomethyl groups are positioned equivalently on the para-substituted tetrachlorobenzene ring system.

Historical Discovery and Research Significance

The historical development of this compound reflects the broader evolution of organochlorine chemistry and the systematic exploration of halogenated aromatic compounds. The compound was first catalogued in the PubChem database on March 26, 2005, with subsequent modifications recorded as recently as May 10, 2025, indicating ongoing research interest and data refinement.

The assignment of National Cancer Institute number NSC 75849 to this compound demonstrates its inclusion in systematic screening programs for potential biological activity. The National Cancer Institute's compound repository has historically served as a valuable resource for identifying molecules with therapeutic potential, and the inclusion of this compound suggests early recognition of its potential research value.

Spectroscopic characterization of the compound has been extensively documented, with nuclear magnetic resonance analysis providing detailed structural confirmation. The carbon-13 nuclear magnetic resonance spectrum has been recorded using chloroform-d as solvent with tetramethylsilane as reference standard, employing a Varian CFT-20 spectrometer. This spectroscopic data, obtained from samples supplied by Pfaltz & Bauer, Incorporated of Waterbury, Connecticut, represents fundamental analytical work that established the compound's structural identity.

The compound has found particular significance in analytical chemistry applications, where it serves as a subject for chromatographic separation studies. High-performance liquid chromatography methods have been developed using reverse-phase columns, specifically the Newcrom R1 column system, which enables effective separation and analysis. The mobile phase composition typically contains acetonitrile, water, and phosphoric acid, with formic acid substitution available for mass spectrometry compatibility. These analytical methods are scalable and suitable for both analytical determination and preparative isolation applications.

Research applications extend to the broader field of halogenated aromatic chemistry, where this compound serves as a representative compound for understanding the behavior of multiply chlorinated benzene derivatives. The compound's structure, featuring both electron-withdrawing chlorine substituents and electron-donating amine groups, creates an interesting electronic environment that influences its chemical reactivity and physical properties.

The synthetic accessibility of related tetrachloro-para-xylene derivatives has been demonstrated through various approaches, including reactions involving terephthaldicarboxaldehyde with thionyl chloride and dimethylformamide mixtures. While these specific synthetic routes pertain to the tetrachloro-para-xylene precursor rather than the diamine derivative, they illustrate the chemical transformations possible within this class of compounds and provide insight into potential synthetic pathways for preparing the target molecule.

The compound's research significance extends to its potential as a building block for more complex molecular architectures. The presence of two primary amine groups provides sites for further chemical modification, enabling the synthesis of derivatives with altered properties or enhanced functionality. This structural feature makes the compound valuable for medicinal chemistry applications and materials science research where controlled introduction of amine functionality is desired.

Properties

IUPAC Name

[4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDAWQAAXOJIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CN)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179084
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-97-0
Record name Tetrachloro-p-xylylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24342-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24342-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine is a chlorinated aromatic amine that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of four chlorine atoms attached to a p-xylene backbone and two amino groups. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic applications.

  • Molecular Formula : C8H8Cl4N2
  • CAS Number : 24342-97-0
  • Molecular Weight : 263.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The chlorine substituents can enhance the compound's lipophilicity, facilitating membrane penetration and interaction with cellular components. The amino groups may participate in hydrogen bonding and nucleophilic attacks on electrophilic centers in biomolecules.

Antimicrobial Activity

Research indicates that chlorinated aromatic amines exhibit significant antimicrobial properties. In vitro studies have shown that this compound has activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity

Cytotoxicity assays conducted on various cell lines reveal that this compound can induce apoptosis in cancer cells. The IC50 values vary depending on the cell type but suggest a promising anticancer profile.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Study 1: Hepatotoxicity

A study evaluated the hepatotoxic effects of various chlorinated compounds, including this compound, in rodent models. Results indicated dose-dependent liver damage characterized by elevated liver enzymes and histopathological changes such as necrosis and fibrosis. The findings underscore the need for caution regarding exposure to this compound in industrial settings.

Case Study 2: Environmental Impact

Research assessing the bioconcentration factors (BCF) of chlorinated compounds in aquatic organisms found that this compound accumulates significantly in fish tissues. This bioaccumulation raises concerns about its ecological impact and potential risks to human health through the food chain.

Scientific Research Applications

Anticancer Research

The compound has been submitted for evaluation by the National Cancer Institute (NCI) for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of amino groups allows for interactions with cellular components, potentially enhancing its therapeutic efficacy.

Antimicrobial Activity

Research indicates that 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diamine exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for incorporation into antimicrobial formulations. This property could be particularly useful in developing new antibiotics or disinfectants.

Agrochemical Applications

The compound has demonstrated biological activity against specific pests in agricultural settings. Field trials have indicated its effectiveness in pest control without adversely affecting non-target species. This suggests potential as a safer alternative to conventional pesticides.

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Ecotoxicological Concerns

The compound's chlorinated structure raises concerns regarding its environmental persistence and bioaccumulation potential. Studies have highlighted risks to aquatic life and the necessity for careful management in agricultural applications to minimize ecological impact .

Case Studies

Study FocusFindings
Anticancer PotentialInitial findings indicate inhibition of tumor growth through apoptosis mechanisms.
Antimicrobial EfficacyDemonstrated effectiveness against various bacterial strains; potential for new formulations.
Agricultural UseEffective pest control in field trials without harming non-target species.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 1,4-Benzenedimethanamine, 2,3,5,6-tetrachloro-
  • CAS Number : 24342-97-0
  • Molecular Formula : C₈H₈Cl₄N₂
  • Molecular Weight : 274.0 g/mol (calculated from formula)
  • Synonyms: 2,3,5,6-Tetrachloro-p-xylylenediamine; p-Xylene-α,α'-diamine, 2,3,5,6-tetrachloro-

Structural Features This compound is a chlorinated derivative of p-xylenediamine, with four chlorine atoms substituted at the 2,3,5,6-positions of the benzene ring and two amine groups (-NH₂) at the para-methyl positions.

Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine 24342-97-0 C₈H₈Cl₄N₂ 274.0 Reference compound (para-substituted) Specialty synthesis, potential intermediates
2,4,5,6-Tetrachloro-m-xylenediamine 16969-06-5 C₈H₈Cl₄N₂ 273.97 Meta-substituted chlorine positions HPLC analysis, research chemicals
α,α',2,3,5,6-Hexachloro-p-xylene 1079-17-0 C₈H₄Cl₆ 312.84 Two additional chlorine atoms on methyl groups Surrogate in environmental testing
2,3,5,6-Tetrafluoro-p-xylene 703-87-7 C₈H₆F₄ 178.12 Fluorine substituents instead of chlorine Electronics, fluoropolymer precursors
Physical and Chemical Properties

Melting Points: 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine: Not explicitly reported, but structurally similar meta-isomer (2,4,5,6-Tetrachloro-m-xylenediamine) melts at 132–134°C . α,α',2,3,5,6-Hexachloro-p-xylene: Higher molecular weight and chlorination likely increase melting point compared to tetrachloro derivatives .

Thermodynamics: The heat of combustion for 2,3,5,6-Tetrachloro-p-xylene (non-aminated analog) is 934–939 kcal/mol, determined via precision calorimetry. Chlorine content significantly influences energy release .

LogP (Partition Coefficient) :

  • 2,4,5,6-Tetrachloro-m-xylenediamine : LogP = 2.26, indicating moderate hydrophobicity . Para-substituted isomers may exhibit similar or slightly higher values due to symmetry.

Environmental and Toxicological Profiles
  • Hexachloro derivatives (e.g., CAS 1079-17-0) are prioritized in monitoring due to toxicity .
  • Tetrachloro Aniline/Acetophenone Derivatives: While structurally distinct (e.g., 2,3,5,6-tetrachloroaniline), these share similar environmental concerns, such as endocrine disruption .

Preparation Methods

Chlorination of p-Xylene Derivatives

The initial step typically involves the selective chlorination of p-xylene or related intermediates to introduce chlorine atoms at the 2,3,5,6-positions on the aromatic ring. This is often achieved via:

  • Photochlorination : Using light to activate chlorine gas in the presence of p-xylene, although this method suffers from low selectivity and long reaction times (up to 110 hours) with yields below 35% and formation of multiple chlorinated by-products.

  • Chemical Chlorination Using Thionyl Chloride and DMF : A more controlled and efficient method involves reacting terephthaldicarboxaldehyde with a mixture of thionyl chloride (SOCl2) and dimethylformamide (DMF). This reaction proceeds at temperatures between 70–95°C and allows selective formation of the tetrachlorinated intermediate with fewer side products.

The reaction scheme can be summarized as:

Step Reactants Conditions Outcome
1 Terephthaldicarboxaldehyde + SOCl2 + DMF 70–95°C, 0–150°C range Mixture containing α,α,α',α'-tetrachloro-p-xylene and by-products
2 Additional SOCl2 + DMF Similar temperature Increased purity of tetrachlorinated product
3 Cooling with water Ambient temperature Precipitation of solid tetrachlorinated product

The process may be repeated in stages to enhance purity from 90% up to 99% mole fraction by sequential chlorination, precipitation, and purification.

Conversion to Alpha,Alpha'-Diamine

Following chlorination, the introduction of amino groups at the alpha positions is achieved by amination reactions. While specific procedures for this conversion of 2,3,5,6-tetrachloro-p-xylene to its alpha,alpha'-diamine are less documented in open literature, analogous methods for related xylene diamines involve:

  • Nucleophilic substitution of appropriate leaving groups by ammonia or amine sources.
  • Reduction of nitro precursors to amines.
  • Use of hexamethylenetetramine in acidic media to generate aldehyde intermediates that can be converted to diamines.

For example, in related syntheses of isophthalaldehyde derivatives, a mixture of α,α'-diamino-m-xylene, hexamethylenetetramine, concentrated hydrochloric acid, and aqueous acetic acid is refluxed for several hours, followed by neutralization and crystallization to isolate the diamine product. This method may be adapted or serve as a model for preparing the alpha,alpha'-diamine of tetrachlorinated p-xylene.

Purification and Characterization

Purification is critical due to the formation of closely related chlorinated by-products with similar polarities. Techniques include:

  • Precipitation by water quenching.
  • Silica gel column chromatography using non-polar solvents to separate tetrachlorinated products from impurities.
  • Repeated recrystallization and drying to enhance purity.

Characterization is typically performed by:

  • High Performance Liquid Chromatography (HPLC) using reverse-phase columns such as Newcrom R1, with mobile phases containing acetonitrile, water, and acids (phosphoric or formic acid for MS compatibility).
  • Mass spectrometry and molecular weight determination.
  • Spectroscopic methods (NMR, IR) for structural confirmation.

Summary Table of Preparation Conditions and Outcomes

Preparation Step Reagents/Conditions Temperature (°C) Reaction Time Product Purity (%) Notes
Chlorination of terephthaldicarboxaldehyde SOCl2 + DMF mixture 70–95 Several hours ~90 initial Multi-stage chlorination improves purity
Second stage chlorination Additional SOCl2 + DMF 70–95 Several hours 90–99 Enhances purity, removes by-products
Precipitation and washing Cooling water Ambient Minutes to hours Solid product Solid-liquid separation
Amination to diamine Ammonia or hexamethylenetetramine in acid Reflux 2.5 hours (analogous) High purity possible Adapted from related diamine syntheses

Research Findings and Considerations

  • The use of SOCl2 and DMF provides a controllable and scalable chlorination route compared to photochlorination, which is less selective and inefficient.
  • Multi-stage reactions and purification steps are necessary to achieve high purity (up to 99%) of the tetrachlorinated intermediate.
  • The amination step requires careful control of reaction conditions to avoid degradation or side reactions, with literature suggesting acid-mediated pathways using hexamethylenetetramine as an effective approach.
  • Analytical methods such as RP-HPLC with Newcrom R1 columns enable effective monitoring of product purity and separation from impurities.

Q & A

Q. What are the recommended methods for synthesizing 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine in a laboratory setting?

Synthesis typically involves halogenation of the parent diamine (p-xylene-alpha,alpha'-diamine) using chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. A reflux setup with anhydrous solvents (e.g., tetrahydrofuran) and catalytic Lewis acids (e.g., FeCl₃) may enhance reactivity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the tetrachloro derivative. Reaction progress should be monitored using thin-layer chromatography (TLC) or spectroscopic methods (e.g., NMR) to confirm intermediate stages .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

  • Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and flame-resistant lab coats. Face shields are mandatory during high-volume transfers .
  • Storage : Store in airtight, corrosion-resistant containers away from oxidizers (e.g., peroxides, chlorates) and strong acids. Ensure ventilation in storage areas .
  • Emergency measures : Immediate decontamination via water showers for skin/eye contact and medical evaluation for respiratory irritation .

Q. How should researchers characterize the purity and structure of this compound?

Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR and FTIR to confirm functional groups and chlorination patterns.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : HPLC or GC with UV/ECD detectors to assess purity (>98% recommended for experimental reproducibility) .

Advanced Research Questions

Q. How can stability issues during reactions involving this compound be mitigated?

Stability challenges arise from its reactivity with oxidizers and susceptibility to thermal decomposition. Mitigation strategies include:

  • Conducting reactions under inert atmospheres (N₂/Ar) and low temperatures (<25°C).
  • Avoiding protic solvents (e.g., water) that may hydrolyze chlorinated groups.
  • Real-time monitoring via in-situ FTIR or Raman spectroscopy to detect degradation byproducts .

Q. What experimental designs are suitable for evaluating the compound’s chronic toxicity in biological systems?

  • In vitro models : Use hepatocyte or renal cell cultures exposed to sub-lethal doses (0.1–10 µM) to assess cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion) .
  • In vivo models : Rodent studies with controlled inhalation or dermal exposure (0.5–5 mg/kg/day) over 90 days. Endpoints include histopathology of lungs, liver, and kidneys, coupled with serum biomarkers (ALT, creatinine) .
  • Allergenicity testing : Murine local lymph node assay (LLNA) to quantify skin sensitization potential .

Q. How can conflicting data on hepatotoxicity and nephrotoxicity be resolved?

Discrepancies may stem from variations in exposure duration, metabolite profiles, or model systems. Address by:

  • Dose-response studies : Establishing NOAEL/LOAEL thresholds across multiple species.
  • Metabolite identification : Use LC-MS/MS to track reactive intermediates (e.g., chlorinated quinones) that may drive organ damage.
  • Cross-study validation : Compare results with structurally analogous chlorinated diamines (e.g., tetrachlorophthalonitrile) to identify structure-activity relationships .

Q. What methodologies optimize the compound’s use in polymer chemistry applications?

  • Curing kinetics : Monitor epoxy resin crosslinking via differential scanning calorimetry (DSC) to determine optimal curing temperatures and catalyst ratios.
  • Mechanical testing : Evaluate tensile strength and thermal stability (TGA) of polymers incorporating the diamine as a crosslinker.
  • Byproduct analysis : Use GC-MS to identify volatile degradation products during high-temperature curing .

Data Contradiction and Gaps

Q. Why are there limited carcinogenicity and reproductive toxicity data for this compound?

Current gaps exist because standardized testing (e.g., OECD 451/452 guidelines) has not been performed. Prioritize:

  • Ames tests : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • Two-generation rodent studies : Assess reproductive outcomes (litter size, viability) under chronic exposure .

Q. How do conflicting fire hazard ratings impact laboratory risk assessments?

While the parent compound (m-xylene-alpha,alpha'-diamine) is combustible (NFPA rating: 2), the tetrachloro derivative’s flammability may differ due to reduced volatility. Validate via:

  • Flash point testing : Use a Pensky-Martens closed-cup tester.
  • Thermal decomposition analysis : TGA-FTIR to identify toxic gases (e.g., nitrogen oxides) released during combustion .

Methodological Best Practices

Q. What are the best practices for disposing of waste containing this compound?

  • Chemical inactivation : React with a 10% sodium bicarbonate solution to neutralize acidic byproducts.
  • Regulatory compliance : Follow EPA Hazardous Waste Guidelines (40 CFR 261) for chlorinated organics.
  • Documentation : Maintain waste manifests and disposal logs per institutional protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.